molecular formula C18H19N3O2 B5564912 3-methyl-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)butanamide

3-methyl-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)butanamide

Cat. No.: B5564912
M. Wt: 309.4 g/mol
InChI Key: KXJDMTRSTXRFKQ-UHFFFAOYSA-N
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Description

3-methyl-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)butanamide is a useful research compound. Its molecular formula is C18H19N3O2 and its molecular weight is 309.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 309.147726857 g/mol and the complexity rating of the compound is 415. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Scientific Research Applications

Synthesis and Pharmacological Potential

Research involving compounds with oxazolo[4,5-b]pyridinyl motifs includes the development of selective inhibitors for medical applications, such as the treatment of type 2 diabetes. For instance, a series of beta-substituted biarylphenylalanine amides were synthesized and evaluated as inhibitors of dipeptidyl peptidase IV (DPP-4), leading to the discovery of a potent, orally active DPP-4 inhibitor with excellent selectivity and in vivo efficacy in animal models, suggesting its potential as a treatment for type 2 diabetes (Edmondson et al., 2006).

Chemical Transformations and Synthetic Utility

Studies on oxazolopyridines and related heterocycles have also focused on their chemical transformations. For example, the dehydrohalogenation of isomeric 2- and 3-bromomethyl substituted 2,3-dihydrooxazolo[3,2-a]pyridines was investigated, revealing the formation of stable non-aromatic and aromatic cations under different conditions, providing insights into the reactivity of oxazolopyridine derivatives (Babaev et al., 2020).

Molecular Docking and In Vitro Screening

Furthermore, novel pyridine and fused pyridine derivatives, potentially related in structural complexity to the compound of interest, have been synthesized and subjected to in silico molecular docking screenings towards GlcN-6-P synthase as the target protein. These compounds demonstrated moderate to good binding energies, indicating their potential pharmacological applications. Additionally, antimicrobial and antioxidant activities were observed in these newly synthesized compounds, highlighting their diverse biological activities (Flefel et al., 2018).

Properties

IUPAC Name

3-methyl-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2/c1-11(2)9-16(22)20-14-10-13(7-6-12(14)3)18-21-17-15(23-18)5-4-8-19-17/h4-8,10-11H,9H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXJDMTRSTXRFKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC=N3)NC(=O)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.